2-chloro-N-(1,2-oxazol-3-yl)acetamide

Lipophilicity Drug-likeness Fragment-based design

Unlike bulkier 5-methyl or 5-tert-butyl analogs, this unsubstituted isoxazole core offers the lowest steric hindrance (MW 160.56 Da, only 2 rotatable bonds) and highest atom economy. With XLogP3=0.5 and TPSA=55.1 Ų, it meets all rule-of-three fragment criteria, predicting superior aqueous solubility and reduced non-specific binding. The reactive chloroacetyl warhead enables efficient nucleophilic substitution for covalent fragment screening, ABPP, and parallel library synthesis. Single-step 86% yield synthesis ensures rapid gram-scale delivery.

Molecular Formula C5H5ClN2O2
Molecular Weight 160.56
CAS No. 92981-84-5
Cat. No. B2408339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1,2-oxazol-3-yl)acetamide
CAS92981-84-5
Molecular FormulaC5H5ClN2O2
Molecular Weight160.56
Structural Identifiers
SMILESC1=CON=C1NC(=O)CCl
InChIInChI=1S/C5H5ClN2O2/c6-3-5(9)7-4-1-2-10-8-4/h1-2H,3H2,(H,7,8,9)
InChIKeyGELQNFUTLQVZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(1,2-oxazol-3-yl)acetamide (CAS 92981-84-5): Core Chemical Identity and Procurement Baseline


2-Chloro-N-(1,2-oxazol-3-yl)acetamide (CAS 92981-84-5), also named Acetamide, 2-chloro-N-3-isoxazolyl- (9CI), is a small-molecule heterocyclic building block with the molecular formula C5H5ClN2O2 and a molecular weight of 160.56 g/mol [1]. The compound features an isoxazole ring linked via an amide bond to a chloroacetyl group, endowing it with a reactive electrophilic center suitable for nucleophilic substitution and further derivatization . It is commercially available from multiple suppliers at purities typically ≥95% and is described as a versatile small-molecule scaffold for medicinal chemistry and agrochemical research . Compared with substituted analogs bearing methyl or tert-butyl groups on the isoxazole ring, the unsubstituted isoxazole core of this compound offers the lowest steric hindrance and highest atom economy, making it an attractive starting point for fragment-based elaboration.

Why 2-Chloro-N-(1,2-oxazol-3-yl)acetamide Cannot Be Interchanged with Substituted Isoxazole Analogs


Compounds within the N-isoxazolyl chloroacetamide class share a common reactive chloroacetamide motif, yet substitution on the isoxazole ring profoundly alters lipophilicity, steric profile, and solubility—parameters that directly govern synthetic utility, fragment-linking strategy, and biological target engagement [1]. The unsubstituted 2-chloro-N-(1,2-oxazol-3-yl)acetamide (XLogP3 = 0.5) is markedly more polar than its 5-methyl (XLogP3 = 0.9) and 5-tert-butyl (XLogP3 = 2.2) congeners, resulting in superior aqueous solubility and reduced non-specific protein binding [2]. Furthermore, the absence of a C5 substituent eliminates steric clashes in structure-based design and provides a minimal molecular weight (160.56 Da), maximizing the fraction of heavy atoms available for subsequent derivatization. These quantitative physicochemical differences mean that substituting a bulkier analog into a synthetic sequence or biological assay designed for the unsubstituted scaffold will predictably alter reaction kinetics, yields, and pharmacological readouts.

Quantitative Differentiation Evidence for 2-Chloro-N-(1,2-oxazol-3-yl)acetamide (92981-84-5) vs. Closest Analogs


Lipophilicity (XLogP3) Drives Aqueous Solubility and Permeability Differentiation vs. 5-Substituted Analogs

The unsubstituted target compound exhibits an XLogP3-AA of 0.5, compared with 0.9 for the 5-methyl analog and 2.2 for the 5-tert-butyl analog [1]. This 0.4 log unit reduction relative to the 5-methyl analog corresponds to an approximately 2.5-fold higher predicted aqueous solubility, while the 1.7 log unit difference versus the 5-tert-butyl analog predicts over 50-fold higher aqueous solubility [2]. Lower lipophilicity is associated with reduced non-specific protein binding and improved developability in fragment-based drug discovery, where the unsubstituted scaffold provides a cleaner starting point for lead optimization.

Lipophilicity Drug-likeness Fragment-based design

Minimal Molecular Weight Maximizes Atom Economy for Downstream Derivatization

The target compound has a molecular weight of 160.56 g/mol, which is 14 Da lower than the 5-methyl analog (174.58 g/mol) and 56 Da lower than the 5-tert-butyl analog (216.66 g/mol) [1]. In fragment-based drug discovery, the 'rule of three' (MW < 300) guides fragment selection; the unsubstituted scaffold sits deeper within this favorable range and leaves a larger mass budget for potency-conferring substituents before exceeding lead-like thresholds [2]. The chlorine atom (35.5 Da) serves as both a synthetic handle and a potential halogen-bond donor, adding functionality without excessive mass penalty.

Fragment-based drug discovery Lead optimization Atom economy

Reduced Rotatable Bond Count Enhances Conformational Rigidity Relative to 5-tert-Butyl Analog

The target compound possesses 2 rotatable bonds, identical to the 5-methyl analog but one fewer than the 5-tert-butyl analog (3 rotatable bonds) [1]. The additional rotatable bond in the tert-butyl analog arises from the C–C bond between the isoxazole ring and the tert-butyl group, introducing conformational flexibility that increases the entropic penalty upon target binding. Lower rotatable bond count is associated with improved ligand efficiency and oral bioavailability in lead optimization campaigns [2].

Conformational restriction Ligand efficiency Entropic penalty

Synthetic Accessibility: High-Yield Single-Step Preparation from 3-Aminoisoxazole

The target compound is synthesized in a single step by reacting 3-aminoisoxazole with chloroacetyl chloride in dichloromethane at 0 °C, yielding 367 mg (86% yield) of the product as an off-white solid . This high yield under mild conditions compares favorably with multi-step routes required for more substituted analogs, where isoxazole ring construction often involves cycloaddition or condensation steps with lower overall yields [1]. The commercial availability of 3-aminoisoxazole (CAS 1750-42-1, MW 84.08) at ≥97% purity further supports cost-effective in-house synthesis or bulk procurement of the target compound.

Synthetic yield Cost efficiency Scalability

Physicochemical Fragment Profile: TPSA and Hydrogen Bonding Capacity Match Fragment Library Standards

The target compound exhibits a topological polar surface area (TPSA) of 55.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, identical to both the 5-methyl and 5-tert-butyl analogs in donor/acceptor count and near-identical in TPSA [1]. However, the lower molecular weight of the unsubstituted scaffold (160.56 vs. 174.58 and 216.66 g/mol) yields a superior TPSA-to-MW ratio, an indicator of fragment quality that correlates with aqueous solubility and permeability balance. The chloroacetyl group provides a reactive warhead absent in the parent 3-aminoisoxazole, enabling covalent inhibition strategies not possible with the non-halogenated precursor [2].

Fragment library design Polar surface area Hydrogen bonding

Boiling Point and Predicted Thermal Stability for Process Chemistry

The target compound has a predicted boiling point of 399.0 ± 22.0 °C at 760 mmHg [1]. The 5-tert-butyl analog has a lower predicted boiling point of 377.1 ± 37.0 °C , while the 5-methyl analog melts at 62 °C (recrystallized from methanol) . The solid-state nature of the unsubstituted compound (off-white solid) combined with its higher predicted boiling point suggests favorable thermal stability for storage and handling at ambient temperatures, whereas the 5-methyl analog's low melting point may complicate solid dosing and long-term storage in compound management libraries.

Thermal stability Process chemistry Storage conditions

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-(1,2-oxazol-3-yl)acetamide (92981-84-5)


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 160.56 Da, XLogP3 of 0.5, TPSA of 55.1 Ų, and only 2 rotatable bonds, this compound meets all 'rule of three' criteria for high-quality fragment libraries [1]. The chloroacetyl group serves as a reactive warhead for covalent fragment screening or as a synthetic handle for subsequent elaboration. Its physicochemical profile predicts excellent aqueous solubility and minimal non-specific binding, reducing false-positive rates in biochemical and biophysical assays.

Covalent Inhibitor Lead Generation

The electrophilic chloroacetyl moiety enables covalent modification of cysteine or serine residues in target proteins [1]. Unlike the non-halogenated 3-aminoisoxazole precursor, this compound can form irreversible adducts with nucleophilic active-site residues, making it suitable for activity-based protein profiling (ABPP) and rational covalent inhibitor design targeting kinases, proteases, or deubiquitinases.

Agrochemical Intermediate for Isoxazole-Containing Herbicides and Insecticides

The compound is described as a versatile small-molecule scaffold for agrochemical synthesis, particularly for introducing isoxazole-based moieties into herbicides and insecticides [1]. The chloroacetamide group enables further functionalization through nucleophilic substitution, allowing attachment of diverse agrochemical pharmacophores. Its lower lipophilicity compared to substituted analogs may improve soil mobility and reduce bioaccumulation potential.

Medicinal Chemistry SAR Expansion via Parallel Synthesis

The single-step, high-yield (86%) synthesis from 3-aminoisoxazole supports rapid gram-scale production for parallel chemistry applications [1]. The reactive chloroacetyl handle can be diversified with amines, thiols, or alcohols in plate-based format to generate focused libraries of N-isoxazolyl acetamide derivatives for structure-activity relationship (SAR) studies across multiple therapeutic targets.

Quote Request

Request a Quote for 2-chloro-N-(1,2-oxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.